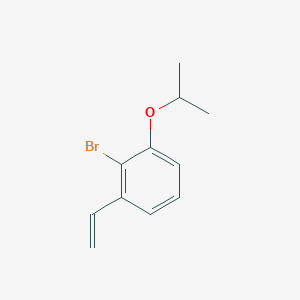![molecular formula C8H9BrClNO2 B8149425 O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine](/img/structure/B8149425.png)
O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine is a chemical compound with the molecular formula C8H9BrClNO2 It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2-(4-bromo-2-chlorophenoxy)ethyl moiety
Méthodes De Préparation
The synthesis of O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine typically involves the reaction of 4-bromo-2-chlorophenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the ethylamine group. The resulting intermediate is then treated with hydroxylamine hydrochloride to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of hydroxylamine derivatives on biological systems, including enzyme inhibition and protein modification.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The phenoxyethyl moiety may also contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar compounds to O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine include other hydroxylamine derivatives and phenoxyethyl compounds. For example:
O-[2-(4-chlorophenoxy)ethyl]hydroxylamine: Lacks the bromine atom, which may affect its reactivity and biological activity.
O-[2-(4-bromo-2-methylphenoxy)ethyl]hydroxylamine: Contains a methyl group instead of a chlorine atom, which can influence its chemical properties and applications.
Propriétés
IUPAC Name |
O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2/c9-6-1-2-8(7(10)5-6)12-3-4-13-11/h1-2,5H,3-4,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBAXHAURCMKAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-methoxy-N-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B8149362.png)

![3-Bromo-4'- (methylsulfonyl) - [1, 1'-biphenyl] -4-carboxylic acid](/img/structure/B8149385.png)
![3-Bromo-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149389.png)
![3-Bromo-3'-chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149399.png)
![3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149403.png)
![3-Bromo-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149417.png)
![3-Bromo-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149422.png)

![[N(E),S(R)]-2-Methyl-N-[(tetrahydro-2H-pyran-4-yl)methylene]-2-propanesulfinamide](/img/structure/B8149438.png)



